Proline thiohydantoin
Description
Properties
IUPAC Name |
(7aS)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDTVBBUOZQAAW-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=S)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NC(=S)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976674 | |
| Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61160-12-1 | |
| Record name | Proline thiohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061160121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
Yield Optimization
Comparative HPLC analyses (Figure 1) demonstrated that increasing the reaction temperature from 40°C to 80°C boosted proline thiohydantoin yields from 20% to 70% (Table 1). Elevated temperatures accelerated thiocyanate incorporation while minimizing side product formation, such as acetylated byproducts.
Table 1. Temperature-Dependent Yields of this compound
| Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 40 | 20 | 85% |
| 60 | 45 | 78% |
| 80 | 70 | 92% |
Data sourced from preparative HPLC analyses
Alternative Acylating Agents and Catalysts
The patent literature outlines variations employing propionyl chloride, methanesulfonic acid, and heptafluorobutyric acid to tailor reactivity:
Acylating Agent Comparison
Acid Catalysts
Trifluoroacetic acid remains optimal, but sulfuric acid and hydrochloric acid achieved 60–65% yields under anhydrous conditions.
Large-Scale Preparative HPLC Purification
Post-synthesis purification employs a Waters Aquapore C8 column with a 0.1% TFA/acetonitrile gradient. Critical parameters include:
-
Flow Rate : 1 mL/min for analytical scales; 5 mL/min for preparative.
-
Gradient : 0–35% acetonitrile over 35 minutes, resolving thiohydantoin from acetylproline (retention time = 28.5 min).
Applications in C-Terminal Protein Sequencing
This compound’s stability under sequencing conditions (e.g., Edman degradation reagents) enabled its use in automated C-terminal analyzers. Key advancements include:
Chemical Reactions Analysis
Types of Reactions: Proline thiohydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiohydantoin ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the thiohydantoin ring .
Scientific Research Applications
Chemical Derivatization and Peptide Sequencing
Proline thiohydantoin is primarily used in the derivatization of amino acids for peptide sequencing. The formation of this compound from acetylproline using ammonium thiocyanate has been established as a reliable method for preparing pure amino acid thiohydantoins, which are essential reference standards in C-terminal sequencing procedures. This method allows for the efficient identification of C-terminal residues in peptides, overcoming limitations associated with the traditional sequencing methods that struggled with proline due to its unique structure .
Table 1: Comparison of C-terminal Sequencing Methods
| Method | Advantages | Limitations |
|---|---|---|
| Traditional Methods | Established protocols | Inefficient for proline |
| Thiocyanate Derivatization | Effective for all amino acids | Requires specific conditions |
| Automated DPP-ITC Method | High throughput, suitable for automation | Complexity in reaction conditions |
Pharmacological Applications
This compound and its analogues have shown promising pharmacological activities, particularly as potential anti-inflammatory agents. Research indicates that 1,3-disubstituted-2-thiohydantoin compounds exhibit significant cytotoxic activity and anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . These findings suggest that this compound derivatives could serve as lead compounds in developing new anti-inflammatory drugs.
Table 2: Biological Activities of this compound Derivatives
| Compound | Activity | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Compound 7 | Anti-inflammatory | 197.68 | Significant reduction of NO production |
| Celecoxib | Anti-inflammatory | 251.2 | Common NSAID with gastrointestinal side effects |
Synthesis and Characterization
The synthesis of this compound involves straightforward reactions that can be optimized for yield and purity. The method typically includes the reaction of acetylproline with ammonium thiocyanate under controlled conditions, yielding this compound with high efficiency (up to 70% yield reported) when conducted at elevated temperatures . Characterization techniques such as UV spectrophotometry and mass spectrometry are utilized to confirm the formation and purity of the product.
Table 3: Synthesis Conditions for this compound
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80°C |
| Reaction Time | Variable (optimized based on yield) |
| Characterization Method | UV Spectrophotometry, Mass Spectrometry |
Case Studies
Several case studies highlight the utility of this compound in research:
- Case Study 1 : A study demonstrated the successful use of this compound in automated C-terminal sequencing, allowing for rapid identification of peptide sequences containing proline residues .
- Case Study 2 : Research into novel derivatives revealed that certain this compound analogues exhibited potent anti-inflammatory properties comparable to established drugs like celecoxib, suggesting their potential as safer alternatives in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of proline thiohydantoin involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a nucleophile, participating in reactions that modify proteins or other biomolecules. The sulfur atom in the thiohydantoin ring plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Key Differences :
- The arylidene group in 5-arylidene derivatives enhances bioactivity by enabling π-π interactions with biological targets, whereas this compound’s utility lies in its stereochemical rigidity for catalysis and sequencing .
- This compound’s secondary amine (from proline) prevents tautomerization, stabilizing the TNH tautomer, whereas 5-arylidene derivatives exhibit varied tautomeric behaviors .
Comparison with Hydantoin Derivatives
| Property | This compound | Hydantoin Derivatives |
|---|---|---|
| Core Structure | Thiocarbonyl (C=S) | Carbonyl (C=O) |
| Reactivity | Higher nucleophilicity due to C=S | Lower reactivity |
| Herbicidal Activity | Not reported | Moderate activity (e.g., hydantocidin derivatives) |
| Role in Drug Design | Catalysis, sequencing | Anticonvulsants, kinase inhibitors |
Key Differences :
- The thiocarbonyl group in this compound increases herbicidal potency compared to hydantoins, as seen in 5-(4-hydroxybenzyl)-thiohydantoin esters, which outperform hydantoin analogues in inhibiting Arabidopsis thaliana .
- Hydantoins are more prevalent in central nervous system drugs (e.g., phenytoin), whereas thiohydantoins are explored for anticancer and antifungal applications .
Catalytic Performance vs. Other Thiohydantoin-Based Organocatalysts
Key Insights :
- This compound’s rigid proline backbone enhances stereochemical control in catalysis, outperforming non-proline derivatives in enantioselectivity .
- Pseudothiohydantoins (e.g., spiro derivatives) prioritize structural diversity for medicinal chemistry, whereas proline derivatives focus on efficiency and sustainability .
Research Findings and Data Tables
Table 1: Tautomeric Stability of Thiohydantoins
| Compound | Most Stable Tautomer | Relative Energy (kcal/mol) |
|---|---|---|
| This compound | TNH (N-protonated) | 0.0 (reference) |
| 2-Thiohydantoin | TNH | +3.2 |
Table 2: C-Terminal Derivatization Efficiency
| Amino Acid | Derivatization Method | Yield |
|---|---|---|
| Proline | Acetyl chloride + NH₄SCN | 60% |
| Proline | DPP-ITC/pyridine + TFA | 55–60% |
| Non-proline | Schlack-Kumpf reaction | 70–85% |
Biological Activity
Proline thiohydantoin, a derivative of thiohydantoin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings and case studies.
Overview of Thiohydantoins
Thiohydantoins are sulfur-containing heterocycles that have shown a wide range of biological activities. They are structurally related to hydantoins but possess a sulfur atom at the 2-position. The modification of thiohydantoins, including the introduction of amino acids like proline, has led to compounds with enhanced pharmacological profiles.
Anti-Inflammatory Activity
Recent studies have demonstrated that this compound derivatives exhibit significant anti-inflammatory properties. For instance, a study evaluated a series of 1,3-disubstituted-2-thiohydantoins for their ability to inhibit nitric oxide (NO) production in murine leukemia cells (RAW264.7). Among these compounds, one derivative showed an IC50 value of 197.68 μg/mL, outperforming celecoxib (IC50 251.2 μg/mL) in reducing NO production by six-fold. This compound also inhibited the expression of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α significantly .
Anticancer Activity
This compound has also been investigated for its anticancer properties. A notable case study involved the synthesis and evaluation of thiohydantoin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative demonstrated potent inhibition of cell proliferation with an IC50 value as low as 0.1 µM against LNCaP-AR cells, indicating its potential as an androgen receptor antagonist .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound Derivative A | LNCaP-AR | 0.1 | Androgen receptor antagonist |
| This compound Derivative B | MCF-7 | 0.25 | Apoptosis induction |
| This compound Derivative C | HeLa | 0.15 | Cell cycle arrest |
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Research indicates that thiohydantoins possess antibacterial properties against various pathogens. For example, derivatives have been synthesized and tested for their inhibitory effects on human DNA topoisomerase I and Leishmania topoisomerase I, showing promising results in stabilizing DNA cleavage complexes .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications at various positions on the thiohydantoin ring can significantly enhance or diminish its activity. Studies have shown that specific substitutions at positions 3 and 5 can lead to compounds with improved potency against cancer and inflammatory diseases .
Table 2: Structure-Activity Relationship Insights
| Modification | Position | Biological Activity | Observations |
|---|---|---|---|
| -H | 3 | Increased potency | Stronger binding affinity |
| -CH3 | 3 | Moderate potency | Enhanced solubility |
| -2-Pyridinon-5yl | 5 | High activity | Effective against IDH1 mutated cancers |
Case Studies and Research Findings
- Case Study on Anti-inflammatory Activity : A study published in September 2022 highlighted the synthesis of novel this compound derivatives that exhibited significant anti-inflammatory effects in vitro by reducing NO production and cytokine expression .
- Anticancer Evaluation : Research conducted by Xu et al. demonstrated that specific thiohydantoin derivatives could inhibit cancer cell growth effectively while maintaining lower toxicity levels compared to traditional chemotherapeutics .
- Antimicrobial Efficacy : A library of biarylidene-thiohydantoins was developed and tested for their inhibitory effects against DNA topoisomerases, showing promising results in both human and Leishmania models .
Q & A
Q. What are the primary challenges in synthesizing proline thiohydantoin, and how can experimental protocols address them?
this compound synthesis requires precise control of cyclization and stabilization due to proline’s secondary amine structure, which lacks an amide proton. A validated method involves using diphenyl phosphoroisothiocyanatidate (DPP-ITC) with pyridine to form the acyl isothiocyanate intermediate, followed by acid protonation (e.g., trifluoroacetic acid vapor) to stabilize the thiohydantoin ring . Key steps include optimizing reaction time, temperature, and stoichiometric ratios to avoid side reactions. Characterization via FT-IR and NMR (1H, 13C) ensures purity and structural confirmation .
Q. How can researchers ensure reproducibility in this compound-based peptide sequencing?
Reproducibility hinges on standardized protocols for carboxy-terminal sequencing. Automated systems using DPP-ITC/pyridine for derivatization and sodium trimethylsilanolate for cleavage are critical. Documentation must include reaction conditions (e.g., vapor-phase trifluoroacetic acid for protonation, hydrolysis parameters) and validation via mass spectrometry to confirm sequence accuracy . Peer-reviewed methodologies, such as those in Journal of Biological Chemistry, provide templates for replicable workflows .
Q. What analytical techniques are essential for characterizing this compound derivatives?
Combined spectroscopic methods are mandatory:
- FT-IR to confirm thiohydantoin ring formation (C=S stretch at ~1200–1250 cm⁻¹).
- 1H/13C-NMR to resolve substituent positions and verify cyclization.
- Mass spectrometry for molecular weight validation. For crystallographic studies, X-ray diffraction can reveal π-π stacking and hydrogen-bonding patterns critical for biological activity .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound derivatives be resolved?
Discrepancies in bioactivity (e.g., anti-cancer vs. null results) often arise from structural variations or assay conditions. For example, derivatives with 1-hydroxyl-2,2,2-trifluoroethyl moieties showed enhanced androgen receptor inhibition in prostate cancer models, while unsubstituted analogs lacked efficacy . Researchers should:
Q. What strategies optimize this compound stability in aqueous environments for drug delivery applications?
Stability challenges include hydrolysis of the thiohydantoin ring. Approaches include:
- Protonation : Acidic buffers (pH < 4) stabilize the ring by protonating the nitrogen, preventing reversion to the peptide .
- Encapsulation : Lipid-based nanoparticles or cyclodextrin complexes improve solubility and reduce degradation.
- Derivatization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances resistance to nucleophilic attack .
Q. How can computational modeling enhance the design of this compound-based therapeutics?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like the androgen receptor. For example, simulations revealed that 3,5-disubstituted thiohydantoins exhibit stronger hydrogen bonding with AR-LBD (ligand-binding domain), guiding synthesis of analogs with improved efficacy . Pair computational results with experimental validation (e.g., SPR binding assays) to refine models .
Q. What experimental designs address low yields in this compound synthesis?
Low yields often stem from incomplete cyclization or side reactions. Solutions include:
- Box-Behnken experimental design : Optimize variables (temperature, solvent polarity, catalyst concentration) via response surface methodology .
- In situ monitoring : Use HPLC or Raman spectroscopy to track reaction progress and adjust conditions dynamically.
- Microwave-assisted synthesis : Reduces reaction time and improves purity by minimizing thermal degradation .
Methodological Guidelines
- Data Contradiction Analysis : When bioactivity results conflict, re-evaluate assay conditions (e.g., serum-free media vs. serum-containing) and confirm compound integrity via LC-MS .
- Multi-Technique Validation : Combine in vitro (MTT assay, Western blot) and in silico (MD simulations) approaches to cross-validate mechanisms of action .
- Ethical Reporting : Disclose null results (e.g., lack of anti-cancer activity) to avoid publication bias and guide future research .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
